(2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride
Description
Molecular Structure and Conformation
(2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride (CAS: 1609396-56-6) is a heterocyclic organic compound with the molecular formula C₄H₅BrClNOS and a molecular weight of 230.51 g/mol . The structure comprises a thiazole ring substituted with a bromine atom at position 2, a hydroxymethyl group (-CH₂OH) at position 4, and a hydrochloride counterion. Key structural features include:
The thiazole ring exhibits aromaticity, with delocalized π-electrons stabilizing the planar structure. The hydroxymethyl group introduces polarity, while the bromine atom contributes to electrophilic reactivity. The hydrochloride salt enhances solubility in polar solvents.
Crystallographic Data
Crystallographic data for this compound are not explicitly reported in the literature. However, related thiazole derivatives often adopt monoclinic or orthorhombic crystal systems with intermolecular hydrogen bonding involving the hydroxymethyl and chloride groups.
Spectroscopic Features
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Properties
IUPAC Name |
(2-bromo-1,3-thiazol-4-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNOS.ClH/c5-4-6-3(1-7)2-8-4;/h2,7H,1H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKFBUUFRFGQQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Br)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of (2-Bromo-1,3-thiazol-4-yl)methanol Hydrochloride
General Synthetic Strategy
The preparation of this compound generally involves two key stages:
Detailed Synthetic Routes
Bromination of 1,3-Thiazole Derivatives
- The bromination is typically carried out on a 1,3-thiazole precursor that already contains a substituent at the 4-position or on a suitable ester or aldehyde intermediate.
- Common brominating agents include elemental bromine, N-bromosuccinimide (NBS), or copper(II) bromide (CuBr₂).
- Solvents such as chloroform, dichloromethane, or acetic acid are used, with temperature control (often reflux or ambient conditions) to optimize selectivity and yield.
- For example, bromination of 1-(4-methylthiazol-2-yl)ethanone under reflux with CuBr₂ in chloroform yields the corresponding 2-bromo derivative, which can be further processed.
Reduction of Ester or Aldehyde to Hydroxymethyl
- The hydroxymethyl group at the 4-position is typically introduced by reduction of the corresponding ester or aldehyde precursor.
- Sodium borohydride (NaBH4) is the reagent of choice for this reduction due to its selectivity and mild reaction conditions.
- Typical reaction conditions involve dissolving the ester or aldehyde in tetrahydrofuran (THF) or ethanol, adding sodium borohydride (often 2-3 equivalents), sometimes with lithium chloride (LiCl) to enhance reactivity, and stirring for 2–8 hours at temperatures ranging from 0°C to 70°C.
- The reaction is quenched with aqueous ammonium chloride or water, followed by organic extraction and purification.
Hydrochloride Salt Formation
- The free base (2-bromo-1,3-thiazol-4-yl)methanol is converted to its hydrochloride salt by treatment with hydrochloric acid gas or concentrated hydrochloric acid in an appropriate solvent.
- This step improves the compound’s stability, crystallinity, and ease of handling.
Representative Experimental Procedure
Reaction Optimization and Analytical Data
Optimization of Bromination
| Condition | Brominating Agent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| A | CuBr₂ | Chloroform | Reflux | 72 | 85 |
| B | NBS | Dichloromethane | Room temp | 68 | 91 |
- NBS in dichloromethane provides slightly higher purity but marginally lower yield compared to CuBr₂/chloroform.
Characterization and Quality Control
- NMR Spectroscopy : ^1H NMR shows characteristic signals for the thiazole ring protons and the hydroxymethyl group (δ ~4.5–5.5 ppm for CH2OH). ^13C NMR confirms carbon environments.
- FT-IR Spectroscopy : Key absorption bands include O-H stretch (~3300 cm⁻¹), C-Br stretch (600–700 cm⁻¹), and thiazole ring vibrations.
- HPLC : Reverse-phase HPLC with C18 column and UV detection at 254 nm is used to assess purity, typically >90% after purification.
- Mass Spectrometry : Confirms molecular ion peaks consistent with brominated thiazole methanol.
- X-ray Crystallography : Used to confirm the molecular structure and hydrochloride salt form when single crystals are available.
Summary Table of Preparation Methods
| Preparation Step | Reagents & Conditions | Key Parameters | Yield (%) | Remarks |
|---|---|---|---|---|
| Bromination | CuBr₂ or NBS in CHCl₃ or DCM | Reflux or RT, 2-4 h | 68-75 | Control temp to avoid side reactions |
| Reduction | NaBH₄ + LiCl in THF/H₂O or ethanol | 0-70°C, 2-8 h | 87-95 | LiCl improves yield and rate |
| Hydrochloride Salt Formation | HCl gas or conc. HCl | Ambient, solvent medium | Quantitative | Enhances stability and isolation |
Research Findings and Notes
- The combined halogen dance and carbonylation strategies have been explored for functionalizing 1,3-thiazoles, with brominated intermediates serving as versatile synthons for further derivatization.
- The reduction step is highly efficient with sodium borohydride, producing the desired hydroxymethyl compound in high yield and purity, suitable for pharmaceutical intermediate use.
- Reaction monitoring by TLC and spectroscopic methods ensures minimal side product formation.
- Industrial scale-up involves similar protocols with attention to solvent recovery and waste management.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form thiazole derivatives without the bromine substituent.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various thiazole derivatives with different functional groups, which can be further utilized in chemical synthesis and research .
Scientific Research Applications
Pharmaceuticals
The compound shows promise as a pharmaceutical agent due to its potential biological activities, including:
- Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties. Preliminary studies suggest that (2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride may inhibit the growth of various bacteria and fungi.
- Anticancer Properties : Research indicates that thiazole derivatives can exhibit cytotoxic effects against cancer cell lines. The specific activity of this compound against different cancer types is an area for further investigation.
Enzyme Inhibition Studies
The compound's structure allows it to interact with various enzymes, potentially serving as an inhibitor. Studies focusing on its binding affinity to enzymes could elucidate its mechanism of action and therapeutic potential. For instance, thiazole derivatives have been documented to inhibit enzymes involved in metabolic pathways, which could be leveraged for drug development.
Synthetic Chemistry
In synthetic chemistry, this compound can act as a building block for more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it useful in creating new compounds with desired biological activities.
Mechanism of Action
The mechanism of action of (2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydroxymethyl group play crucial roles in its binding affinity and reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares “(2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride” with structurally related thiazole derivatives, focusing on substituents, physicochemical properties, and applications:
*Calculated molecular weight based on formula C₄H₅BrClNOS.
Key Comparative Analysis:
Substituent Effects on Reactivity: The bromine in the target compound contrasts with chlorophenyl (lipophilic) and amino (nucleophilic) groups in analogues. The hydroxymethyl group distinguishes the target compound from methanamine and ethanone derivatives.
Physicochemical Properties: The hydrochloride salt form improves crystallinity and stability, as seen in the high melting point (268°C) of the chlorophenyl-methanamine derivative . Bromine’s atomic weight contributes to the target compound’s higher molecular weight (228.52) compared to the amino-methanol analogue (166.63) .
Applications and Safety: The chlorophenyl-methanamine derivative is cataloged as a building block for drug discovery, highlighting its role in medicinal chemistry .
Research Findings and Structural Insights
- Crystallography : Tools like SHELX and ORTEP-3 are critical for resolving thiazole derivatives’ crystal structures, particularly for analyzing hydrogen-bonding networks influenced by hydroxymethyl or amine groups .
- Hydrogen Bonding : The hydroxymethyl group in the target compound likely forms O–H···Cl or O–H···N interactions, as observed in related structures, which stabilize crystal packing and influence bioavailability .
- Synthetic Challenges : Brominated thiazoles require careful handling due to light sensitivity, as implied by SDS guidelines for analogous compounds .
Biological Activity
(2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data.
- Molecular Formula : C4H5BrClNOS
- Molecular Weight : 230.51 g/mol
- CAS Number : 1609396-56-6
1. Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit considerable antimicrobial properties. The thiazole ring is a common pharmacophore in various bioactive compounds, making it a candidate for developing new antimicrobial agents.
| Study | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| S. aureus | ≤0.25 μg/mL | |
| A. baumannii | ≤0.25 μg/mL | |
| C. albicans | ≤0.25 μg/mL |
These findings suggest that this compound may serve as a potent antimicrobial agent against various pathogens.
2. Anticancer Activity
The compound has shown potential in anticancer applications, particularly through its interactions with specific enzymes involved in cancer progression. For instance, studies on thiazole derivatives indicate their capability to inhibit tyrosinase and other enzymes associated with melanoma and metabolic disorders.
Case Study: Antiproliferative Activity
A recent study evaluated the antiproliferative effects of thiazole-based compounds on several cancer cell lines:
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| 4h | A172 (glioblastoma) | 11.27 ± 5.90 |
| 4f | B16F10 (melanoma) | 49.36 ± 8.01 |
| - | MDA-MB-231 (breast cancer) | Not specified |
These results highlight the potential of this compound as an anticancer agent through enzyme inhibition and direct antiproliferative effects on cancer cells .
3. Enzyme Inhibition
The compound's interaction with various enzymes is critical for its biological activity. It has been investigated for its binding affinity to several targets involved in metabolic pathways and signaling cascades.
Key Enzyme Targets:
- Tyrosinase : Involved in melanin production; overexpression linked to melanoma.
- 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) : Associated with glucocorticoid metabolism; relevant in metabolic disorders.
The mechanism by which this compound exerts its biological effects involves:
- Binding to Enzymes : The compound likely acts as a ligand for specific enzymes, modulating their activity.
- Inhibition of Pathways : By inhibiting key enzymes like tyrosinase and 11β-HSD1, the compound may interfere with pathways that promote cancer cell proliferation and metabolic dysregulation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
